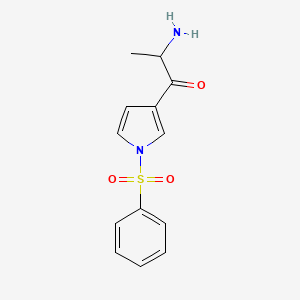
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)-: is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound is notable for its unique structure, which includes an amino group, a ketone group, and a phenylsulfonyl group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with a suitable sulfonyl chloride, followed by the introduction of the amino and ketone groups. The reaction conditions typically include:
Starting Materials: Pyrrole, phenylsulfonyl chloride, and appropriate reagents for introducing the amino and ketone groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures, often in the range of 0-50°C, and may require the use of catalysts or specific solvents to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-quality starting materials and reagents.
Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and quality.
Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or sulfides.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Bind to and modulate the activity of various receptors in biological systems.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
類似化合物との比較
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(ethylsulfonyl)-: Similar structure but with an ethylsulfonyl group instead of a phenylsulfonyl group.
特性
CAS番号 |
109482-82-8 |
|---|---|
分子式 |
C13H14N2O3S |
分子量 |
278.33 g/mol |
IUPAC名 |
2-amino-1-[1-(benzenesulfonyl)pyrrol-3-yl]propan-1-one |
InChI |
InChI=1S/C13H14N2O3S/c1-10(14)13(16)11-7-8-15(9-11)19(17,18)12-5-3-2-4-6-12/h2-10H,14H2,1H3 |
InChIキー |
GNUBXIKLLAADKR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
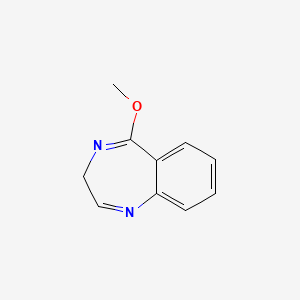
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
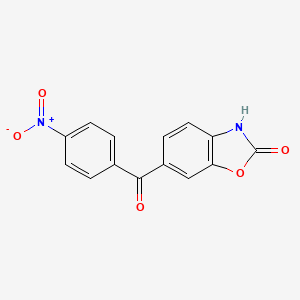
![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)

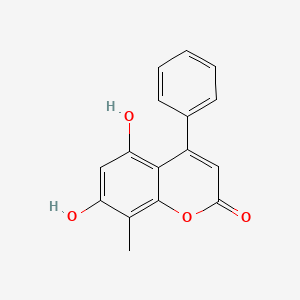
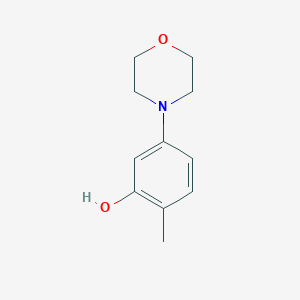
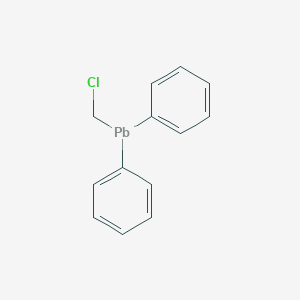
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)
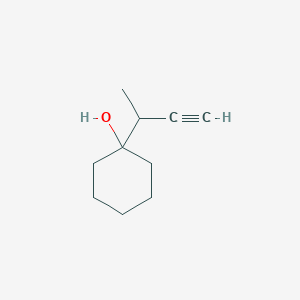
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
